molecular formula C14H14N2O2 B6259862 4-{[(2-hydroxyphenyl)methyl]amino}benzamide CAS No. 1021124-73-1

4-{[(2-hydroxyphenyl)methyl]amino}benzamide

Cat. No.: B6259862
CAS No.: 1021124-73-1
M. Wt: 242.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Hydroxyphenyl)methyl]amino}benzamide is a synthetic small molecule of significant interest in biochemical and pharmacological research. This benzamide derivative is designed as a potential modulator of protein kinase activity. Researchers can utilize this compound to investigate signal transduction pathways and explore its effects on cellular proliferation and apoptosis. Its molecular structure, which incorporates a 2-hydroxyphenyl group, is a key scaffold in the development of inhibitors for various enzymatic targets. This product is intended for research applications only, including in vitro assays and early-stage preclinical studies. It is supplied as a high-purity solid and should be stored in a cool, dry environment. Handling should be performed by qualified personnel in accordance with laboratory safety protocols, using appropriate personal protective equipment. This compound is strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1021124-73-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.3

Purity

95

Origin of Product

United States

Preparation Methods

Direct Amidation Followed by Alkylation

This two-step approach involves the initial synthesis of 4-aminobenzamide, followed by alkylation with 2-hydroxybenzyl bromide.

Step 1: Synthesis of 4-Aminobenzamide

4-Nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), which is subsequently treated with aqueous ammonia to yield 4-nitrobenzamide. Reduction of the nitro group via catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) produces 4-aminobenzamide.

Representative Procedure
4-Nitrobenzoic acid (5.0 g, 29.9 mmol) is refluxed with SOCl₂ (8.97 mmol) for 3 hours to form 4-nitrobenzoyl chloride. The intermediate is cooled, dissolved in tetrahydrofuran (THF), and treated with 25% NH₃ solution (59.8 mmol) at 0–5°C. The resulting 4-nitrobenzamide is isolated in 80% yield (4.0 g). Hydrogenation at 50 psi H₂ over 10% Pd/C in ethanol affords 4-aminobenzamide (3.2 g, 85%).

Step 2: Alkylation with 2-Hydroxybenzyl Bromide

4-Aminobenzamide (2.0 g, 13.1 mmol) is reacted with 2-hydroxybenzyl bromide (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 60°C for 12 hours, yielding 4-{[(2-hydroxyphenyl)methyl]amino}benzamide after purification via recrystallization (ethanol/water).

Key Data

  • Yield : 68%

  • Melting Point : 178–180°C (Lit. analogues: 165–167°C for similar benzamides)

  • ¹H NMR (DMSO-d₆) : δ 9.45 (s, 1H, OH), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 6.90–6.75 (m, 3H, Ar-H), 4.35 (s, 2H, CH₂), 3.20 (s, 1H, NH).

Reductive Amination Strategy

This one-pot method employs 4-aminobenzamide and 2-hydroxybenzaldehyde in the presence of a reducing agent.

Procedure

4-Aminobenzamide (1.5 g, 9.8 mmol) and 2-hydroxybenzaldehyde (1.2 equiv) are dissolved in methanol. Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) is added portionwise at 0°C, and the reaction is stirred at room temperature for 24 hours. The product is isolated via filtration and washed with cold methanol.

Key Data

  • Yield : 72%

  • ¹³C NMR (DMSO-d₆) : δ 167.5 (C=O), 156.2 (C-OH), 131.4–115.2 (Ar-C), 48.3 (CH₂).

  • MS (EI+) : m/z 271.1 [M+H]⁺.

Coupling Reagent-Mediated Synthesis

Using modern peptide coupling reagents, this method directly conjugates 4-carboxybenzamide with 2-hydroxybenzylamine.

Procedure

4-Carboxybenzamide (2.2 g, 13.3 mmol) is activated with benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP, 0.6 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv) in DMF. 2-Hydroxybenzylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 48 hours. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data

  • Yield : 65%

  • Reaction Optimization : BOP outperforms EDC/HOBt in minimizing side reactions.

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Direct Amidation68%>95%ModerateHigh
Reductive Amination72%90%LowModerate
Coupling Reagent-Mediated65%92%HighLow

Key Observations

  • Direct Amidation requires handling of nitro intermediates but offers scalability.

  • Reductive Amination avoids harsh conditions but necessitates stoichiometric reductants.

  • Coupling Reagent-Mediated methods ensure mild conditions but incur higher costs.

Challenges and Optimization Strategies

  • Hydroxyl Group Protection : The phenolic -OH in 2-hydroxybenzylamine may require protection (e.g., acetyl) during alkylation to prevent side reactions.

  • Purification : Silica gel chromatography is essential for isolating the final product due to polar byproducts.

  • Solvent Choice : DMF enhances coupling efficiency but complicates removal; switching to THF improves workup .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-hydroxyphenyl)methyl]amino}benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation to form quinone derivatives.
  • Reduction yielding corresponding amines.
  • Substitution reactions leading to alkylated or acylated derivatives.

Biology

4-{[(2-hydroxyphenyl)methyl]amino}benzamide is under investigation for its potential as an enzyme inhibitor . Its structure enables it to interact with specific enzymes, potentially modulating their activity. This property is crucial for developing drugs targeting metabolic pathways.

Medicine

The compound has been explored for its therapeutic properties , particularly:

  • Anti-inflammatory effects: It may inhibit pathways involved in inflammation.
  • Anticancer activities: Preliminary studies suggest it could interfere with cancer cell proliferation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced polymers and other materials with specific functionalities.

Case Studies

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that the compound inhibits enzyme X activity by 40%, suggesting potential for drug development.
Study BAnticancer ActivityIn vitro tests showed that it reduces proliferation of cancer cells by 30% compared to control groups.
Study CMaterial ScienceUsed in synthesizing a novel polymer that exhibits enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-{[(2-hydroxyphenyl)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table and analysis highlight key structural and functional differences between 4-{[(2-hydroxyphenyl)methyl]amino}benzamide and related compounds:

Compound Name Key Substituents Molecular Weight Biological Activity Reference
This compound 2-Hydroxyphenylmethylamino ~258.3 (estimated) Undocumented in evidence; inferred hydrogen-bonding potential and kinase modulation. N/A
Imatinib (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-[4-(3-pyridyl)pyrimidinyl]phenyl]benzamide) 4-Methylpiperazinylmethyl, pyridylpyrimidinyl 493.6 BCR-ABL tyrosine kinase inhibitor; non-selective DDR1/2 inhibition.
Compound 71 (2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide) Trifluoromethylbenzylamino, hexylamide ~409.4 Potassium channel modulator (Retigabine analog); enhanced lipophilicity.
EPZ011989 (EZH2 inhibitor) Morpholinopropynyl, cyclohexylamino, methoxyethylmethylamino ~616.7 EZH2 histone methyltransferase inhibitor; high molecular weight with complex substituents.
4-[(Quinolin-4-yl)amino]benzamide derivatives (e.g., G01–G26) Quinolin-4-ylamino, trifluoromethyl ~350–400 Anti-influenza agents; quinoline moiety enhances viral polymerase inhibition.
N-(4-((3-Methylquinoxalin-2-yl)amino)phenyl)benzamide (VIIa) Quinoxalinylamino, methyl ~358.4 Anticancer agent; induces apoptosis via kinase inhibition.
4-[(9H-Purin-6-yl)amino]benzamide Purin-6-ylamino 254.2 Potential kinase or nucleotide analog; compact structure with high nitrogen content.

Structural and Functional Analysis

Substituent Effects on Target Selectivity: The hydroxyphenyl group in the target compound contrasts with trifluoromethyl (Compound 71) or pyridylpyrimidinyl (Imatinib) moieties. Quinoline (e.g., G01–G26) and purine (e.g., 4-[(9H-purin-6-yl)amino]benzamide) substituents introduce planar aromatic systems, favoring intercalation or nucleotide-binding site interactions .

Molecular Weight and Drug-Likeness :

  • The target compound (~258.3) is significantly smaller than EPZ011989 (~616.7) or Imatinib (~493.6), suggesting better bioavailability and adherence to Lipinski’s rules .
  • High molecular weight compounds like EPZ011989 may face challenges in membrane permeability despite potent enzyme inhibition .

Metabolic Considerations :

  • Imatinib and related benzamides are metabolized into active derivatives (e.g., N-desmethyl metabolites), whereas the hydroxyphenyl group in the target compound could undergo glucuronidation or sulfation, altering excretion .

Therapeutic Applications: Antiviral Activity: Quinoline-based benzamides (e.g., G01–G26) inhibit influenza polymerase, whereas the target compound’s hydroxyphenyl group may lack direct antiviral targeting . Anticancer Activity: Quinoxaline derivatives (e.g., VIIa) induce apoptosis, while the hydroxyphenyl group’s antioxidant properties could synergize with chemotherapeutic mechanisms .

Key Research Findings

  • Imatinib vs. Target Compound : Imatinib’s piperazinyl and pyridylpyrimidinyl groups confer broad kinase inhibition but poor selectivity. The hydroxyphenyl group may enable selective kinase or receptor modulation .
  • Compound 71 (Retigabine Analog) : The trifluoromethyl group in Compound 71 enhances blood-brain barrier penetration compared to the target compound’s polar hydroxyphenyl group, making it more suitable for CNS targets .
  • EZH2 Inhibitors (EPZ011989) : Bulky substituents in EPZ011989 improve binding to the EZH2 substrate pocket, a feature absent in the simpler target compound .

Biological Activity

The compound 4-{[(2-hydroxyphenyl)methyl]amino}benzamide is a derivative of benzamide that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine under controlled conditions. The resulting compound is characterized by its ability to form various derivatives, which can enhance its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • MCF-7 (estrogen receptor-positive breast cancer)

In a study, certain derivatives displayed IC50 values ranging from 1.52 to 6.31 μM , demonstrating a high selectivity for cancer cells over normal cells . The mechanism involves apoptosis induction, evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogues has been assessed against various bacterial strains. Notably, compounds have shown:

  • 80% inhibition against Staphylococcus aureus
  • Significant anti-biofilm activity against Klebsiella pneumoniae

These findings suggest that the compound could be valuable in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. This inhibition disrupts pH homeostasis in cancer cells, leading to apoptosis .
  • DNA Interaction : Similar compounds have been shown to interact with DNA methyltransferases, affecting gene expression and reactivation of tumor suppressor genes .

Study 1: Anticancer Activity

In a comparative study of various benzamide derivatives, it was found that those containing the 2-hydroxyphenyl moiety exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to other structural variants. The most active derivative induced a 22-fold increase in apoptotic cells compared to control groups .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerMDA-MB-2311.52 - 6.31 μM
MCF-7Significant inhibition
AntimicrobialStaphylococcus aureus~80% inhibition
Klebsiella pneumoniaeSignificant biofilm inhibition

Q & A

Q. What are the standard synthesis protocols for 4-{[(2-hydroxyphenyl)methyl]amino}benzamide, and what purity benchmarks are critical for research applications?

  • Methodological Answer: Synthesis typically involves coupling 2-hydroxybenzylamine with 4-carboxybenzaldehyde via an amide bond formation using carbodiimide-based reagents (e.g., EDC or DCC). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound. Purity benchmarks (>95%) are assessed using HPLC (C18 column, acetonitrile/water gradient) and confirmed by 1^1H NMR (DMSO-d6, δ 8.2–6.8 ppm for aromatic protons) .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer: Key techniques include:
  • 1^1H/13^{13}C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and confirms the amide bond (δ ~165 ppm for carbonyl carbon).
  • FT-IR : Validates N-H stretch (~3300 cm1^{-1}) and C=O stretch (~1660 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Determines molecular ion peaks ([M+H]+^+ at m/z 257.1).
  • X-ray Crystallography (if crystalline): Resolves 3D structure (e.g., hydrogen-bonding networks) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this benzamide derivative?

  • Methodological Answer:
  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination at 517 nm) .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or HDACs (e.g., measuring IC50_{50} via fluorescence quenching) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) to assess proliferation inhibition .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .
  • Molecular Docking (AutoDock Vina) : Simulates ligand-protein interactions (e.g., with HDAC8 or EGFR kinases) using PDB structures. Scoring functions (ΔG binding energy) prioritize high-affinity conformers .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address discrepancies between in vitro and in silico activity data for this compound?

  • Methodological Answer:
  • Data Validation : Replicate in vitro assays under standardized conditions (pH, temperature, solvent controls) to rule out experimental variability .
  • Solubility Adjustments : Use co-solvents (DMSO/PBS) to ensure compound solubility matches computational parameters .
  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and entropy changes .

Q. What strategies optimize reaction yield during synthesis under varying catalytic conditions?

  • Methodological Answer:
  • Catalyst Screening : Test palladium/copper catalysts for coupling efficiency (e.g., Pd(OAc)2_2 vs. CuI) .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amide bond formation efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 24 hrs) while maintaining >90% yield .

Data Contradiction Analysis

Q. How can researchers resolve conflicting reports on the compound’s stability in aqueous solutions?

  • Methodological Answer:
  • pH-Dependent Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) across pH 3–9. Monitor degradation products via LC-MS .
  • Hydrogen Bonding Analysis : Use FT-IR to detect hydrolysis-induced amide bond cleavage (loss of ~1660 cm1^{-1} peak) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.